molecular formula C13H9NOS B095762 2-Naphthoylmethyl thiocyanate CAS No. 19339-62-9

2-Naphthoylmethyl thiocyanate

Cat. No.: B095762
CAS No.: 19339-62-9
M. Wt: 227.28 g/mol
InChI Key: FGMSBOSKVIWYEW-UHFFFAOYSA-N
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Description

2-Naphthoylmethyl thiocyanate is an organic compound with the molecular formula C13H9NOS. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a thiocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthoylmethyl thiocyanate can be synthesized through a multi-step process involving the reaction of 2-naphthoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

The process may include additional purification steps such as distillation or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Naphthoylmethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthoylmethyl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-naphthoylmethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMSBOSKVIWYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172937
Record name Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19339-62-9
Record name 2-Naphthoylmethyl thiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthoylmethyl thiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHOYLMETHYL THIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-NAPHTHOYLMETHYL THIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RLP893D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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